REACTION_CXSMILES
|
Cl[C:2](=[N:11][OH:12])[C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=1[Cl:10].C(N(C(C)C)CC)(C)C.O=[C:23]([CH3:29])[CH2:24][C:25]([O:27][CH3:28])=[O:26]>>[Cl:10][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([Cl:9])[C:3]=1[C:2]1[C:24]([C:25]([O:27][CH3:28])=[O:26])=[C:23]([CH3:29])[O:12][N:11]=1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
ClC(C1=C(C=CC=C1Cl)Cl)=NO
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OC)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ethylacetate was removed in the vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was dried under high vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was triturated in water until it
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
further purified by recrystallization from a water-methanol mixture
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C1=NOC(=C1C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 248 mg | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |